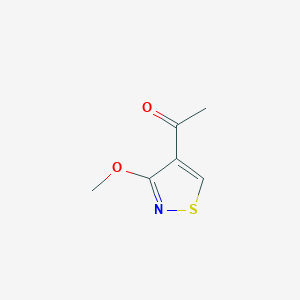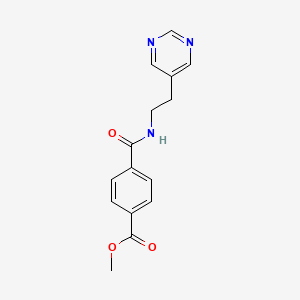
Methyl 4-((2-(pyrimidin-5-yl)ethyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-((2-(pyrimidin-5-yl)ethyl)carbamoyl)benzoate is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The pyrimidine moiety is a crucial component in nucleic acids and is also found in various pharmaceuticals, agrochemicals, and organic materials.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One such method involves the cyclocondensation reaction of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with 2-methylisothiourea sulfate or 2-benzylisothiourea hydrochloride under mild, basic, aqueous conditions, yielding good yields of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their corresponding acid derivatives . Although the specific synthesis of Methyl 4-((2-(pyrimidin-5-yl)ethyl)carbamoyl)benzoate is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The structure of pyrimidine derivatives can be quite complex, with the potential for various conformations and coordination modes when interacting with metals. For instance, the asymmetric methyl-4-(pyrimidin-2-ylcarbamoyl)benzoate ligand has been observed to adopt cis-bidentate, cis-tridentate, trans-bidentate, and trans-tridentate conformations in its coordination with Co(II), Ni(II), Cu(II), and Cu(I) metal salts . These interactions can lead to the formation of mononuclear, layer, and chain structures, which are stabilized by C–H⋯π, π⋯π interactions, and various hydrogen bonds.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, including benzylation, nitrosation, and cyclocondensation, to form various substituted pyrimidines . These reactions can lead to the formation of polymorphic forms, as seen in the case of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, which exhibits different hydrogen bonding patterns and molecular arrangements in its polymorphs .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For example, the presence of substituents such as benzyl or methyl groups can affect the compound's solubility, melting point, and reactivity. The crystal structure, as determined by X-ray crystallography, can reveal the presence of intramolecular and intermolecular hydrogen bonds, which are crucial for the stability and reactivity of the compound . Additionally, theoretical studies using density functional theory (DFT) can provide insights into the electronic properties, such as the HOMO-LUMO energy gap, which is indicative of the compound's chemical reactivity .
Scientific Research Applications
Structure-Directing Role in Metal Complex Assembly
Methyl-4-(pyrimidin-2-ylcarbamoyl)benzoate demonstrates a significant structure-directing role in the self-assembly of metal complexes with Co(II), Ni(II), Cu(II), and Cu(I). These complexes exhibit diverse ligand conformation-coordination modes, leading to unique mononuclear, layer, and chain structures. The interactions observed in these complexes, such as C–H⋯π, π⋯π interactions, and various hydrogen bonds, play crucial roles in extending the dimensionalities of the structures and highlight the versatility of this compound in coordination chemistry (Xie et al., 2014).
Potential Antineoplastic and Antifilarial Activities
Although not directly related to Methyl 4-((2-(pyrimidin-5-yl)ethyl)carbamoyl)benzoate, similar compounds, such as methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, have been synthesized and demonstrated significant growth inhibition in L1210 cells and antifilarial activity against adult worms. These findings suggest potential pathways for the exploration of related compounds in medicinal chemistry for developing antineoplastic and antifilarial agents (Ram et al., 1992).
Antitumor Agent Design
The compound has inspired the design of potent dual inhibitors of thymidylate synthase and dihydrofolate reductase as antitumor agents. A related compound, N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid, was synthesized to serve this purpose, demonstrating the potential of pyrimidinyl compounds in therapeutic applications (Gangjee et al., 2000).
Synthesis of Heterocyclic Systems
Additionally, derivatives of Methyl 4-((2-(pyrimidin-5-yl)ethyl)carbamoyl)benzoate have been utilized in the synthesis of heterocyclic systems, further indicating the compound's utility in organic synthesis and the development of new pharmaceuticals (Toplak et al., 1999).
properties
IUPAC Name |
methyl 4-(2-pyrimidin-5-ylethylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-15(20)13-4-2-12(3-5-13)14(19)18-7-6-11-8-16-10-17-9-11/h2-5,8-10H,6-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFHEDFKMLKCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-(pyrimidin-5-yl)ethyl)carbamoyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

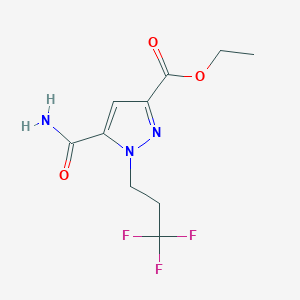
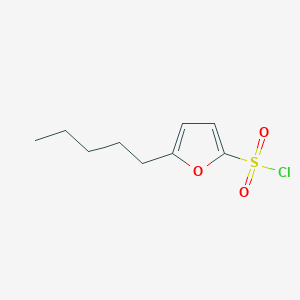
![2-[(Butylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B3006730.png)
![Methyl 5-[(4-methylbenzoyl)amino]-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B3006732.png)

![4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde](/img/structure/B3006734.png)

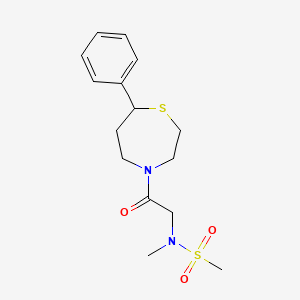
![Prop-2-enyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B3006737.png)
![4-[[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B3006742.png)
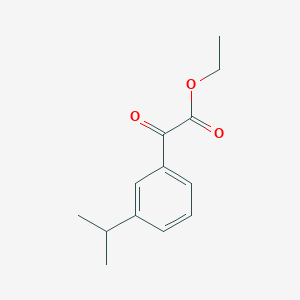
![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3006747.png)
![5H,6H,7H-cyclopenta[c]pyridin-4-amine](/img/structure/B3006748.png)
